The compound Theophylline 7 acetate de nicotinol hydrochloride is a chemical entity that combines theophylline, an established bronchodilator, with nicotinic components. It is primarily recognized for its therapeutic applications in respiratory diseases. The molecular formula for this compound is and it has a molecular weight of approximately 353.77 g/mol. The compound's classification falls under the category of xanthine derivatives, which are known for their role in the treatment of bronchial asthma and chronic obstructive pulmonary disease.
Theophylline itself is derived from natural sources, particularly tea leaves, and has been used in medicine since the early 20th century. The addition of acetate and nicotinol enhances its pharmacological properties. This compound is classified as a small molecule drug and is included in various pharmacological databases, indicating its relevance in clinical settings.
The synthesis of Theophylline 7 acetate de nicotinol hydrochloride typically involves several steps:
The process may require specific temperatures and pH conditions to ensure optimal yields. For example, maintaining a pH between 8 and 12 during the reaction is crucial for achieving complete conversion as indicated by thin-layer chromatography monitoring .
The molecular structure of Theophylline 7 acetate de nicotinol hydrochloride consists of a xanthine core modified by an acetate group at the nitrogen position (N-7) and a nicotinic moiety. This structural modification is significant as it influences the compound's interaction with biological targets.
The primary reactions involving Theophylline 7 acetate de nicotinol hydrochloride include:
These reactions are typically monitored through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm product formation and purity .
The mechanism by which Theophylline 7 acetate de nicotinol hydrochloride exerts its effects primarily involves:
Clinical studies have shown that this compound can effectively reduce airway resistance in patients with asthma and chronic obstructive pulmonary disease .
Theophylline 7 acetate de nicotinol hydrochloride has several scientific uses:
Theophylline's journey as a pharmacologically active compound began with its isolation from tea leaves by German biologist Albrecht Kossel in 1888 [1] [4]. By the early 20th century, its bronchodilatory properties were clinically validated when S.R. Hirsch (1922) in Frankfurt demonstrated its effectiveness against bronchospasm in humans [1]. This discovery catalyzed intense interest in methylxanthine chemistry, leading to numerous structural modifications aimed at optimizing theophylline's physicochemical and pharmacological profile. The mid-20th century witnessed systematic exploration of theophylline derivatives, primarily through substitutions at the N-7, C-8, and N-1 positions of the xanthine core [7] [8]. Early modifications focused on enhancing water solubility (e.g., aminophylline – the ethylenediamine salt) or altering metabolic stability. Theophylline 7-acetate emerged within this innovative landscape as part of efforts to modify the molecule’s N-alkylation patterns and ester functionalities, seeking to influence receptor binding affinity and pharmacokinetic behavior [2] [7]. The acetyl group at N-7 represented a strategic shift from simple alkylation, potentially altering electronic distribution and hydrogen-bonding capacity.
Table 1: Key Milestones in Early Theophylline Derivative Development
Year | Development | Significance | Reference |
---|---|---|---|
1888 | Isolation of Theophylline from tea leaves (Kossel) | Identified natural source and basic structure | [1] [4] |
1922 | First clinical report of bronchodilatory action (Hirsch) | Established therapeutic potential for respiratory diseases | [1] |
1937 | Introduction of Aminophylline (IV formulation) | Improved water solubility via salt formation | [2] |
1940s-50s | Systematic synthesis of N7 & C8 substituted derivatives | Explored structure-activity relationships beyond core xanthine structure | [2] [7] |
1950s | Emergence of esterified derivatives (e.g., 7-acetate) | Targeted metabolic stability and altered receptor affinity profiles | [7] [8] |
The conjugation of Nicotinol HCl (a salt form of pyridine-3-ylmethanol, commonly termed "nicotinol") with theophylline, specifically at the N-7 position as the acetate ester (Theophylline 7-acetate de nicotinol HCl), represented a sophisticated application of molecular hybridization. This strategy combined two distinct pharmacophores:
The HCl salt formation was a standard pharmaceutical approach to improve the crystallinity, stability, and aqueous solubility of the hybrid base compound for formulation purposes.
Table 2: Rationale Behind Key Structural Elements in Theophylline 7-Acetate de Nicotinol HCl
Structural Element | Chemical Feature | Developmental Rationale |
---|---|---|
1,3-dimethylxanthine core | Theophylline pharmacophore | Retain PDE inhibition, adenosine receptor antagonism (Bronchodilation, anti-inflammation) |
Acetate group at N-7 | Ester linkage | Modifies electronic properties; Potential prodrug (hydrolyzable to 7-hydroxymethyl?); Alters metabolic susceptibility |
Pyridine-3-ylmethyl (Nicotinol) | Hybrid pharmacophore | Introduces potential lipophilicity/modified PK; Possible distinct receptor interactions; Novel physicochemical properties |
Hydrochloride Salt | Ionic form (Nicotinol+ Cl-) | Improves crystallinity, stability, solubility for pharmaceutical processing and formulation |
French researchers played a significant role in advancing xanthine chemistry and pharmacology throughout the 20th century. While direct references to "Theophylline 7-acetate de nicotinol HCl" are scarce in the retrieved literature, French scientific contributions created the foundation for such hybrid molecules:
Table 3: French Research Contributions Relevant to Advanced Xanthine Derivatives
Contribution Area | Specific Advancements | Impact on Theophylline Analog Development |
---|---|---|
Xanthine Pharmacology | Elucidation of adenosine receptor antagonism (A1, A2A, A2B, A3); Characterization of PDE isoenzyme inhibition profiles; Identification of anti-inflammatory mechanisms (HDAC activation, cytokine modulation) | Provided targets & rationale for designing hybrids like theophylline-nicotinol |
Purine/Xanthine Synthesis | Advancements in Traube synthesis; Development of novel ring closure methods; Strategies for selective N-alkylation (particularly N7 & N9) | Enabled access to diverse N7-substituted theophylline precursors for ester formation |
Molecular Hybridization | Exploration of theophylline conjugates with other bioactive moieties (e.g., other vitamins, amino acids) | Established conceptual framework and synthetic strategies for creating complex hybrids |
Structural Analysis | Detailed UV/Vis spectroscopy characterization; NMR studies of tautomerism and substitution effects; X-ray crystallography of xanthine complexes | Provided tools for confirming structures of novel derivatives like N7-esters |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7